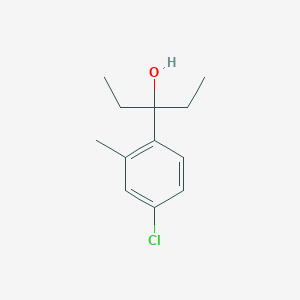

3-(4-Chloro-2-methylphenyl)-3-pentanol

Description

3-(4-Chloro-2-methylphenyl)-3-pentanol (CAS: 1172851-23-8) is a substituted pentanol derivative with the molecular formula C₁₂H₁₇ClO and a molecular weight of 212.72 g/mol . Structurally, it features a pentanol backbone modified with a 4-chloro-2-methylphenyl group at the third carbon position. While the provided evidence lacks direct studies on this specific compound, structurally analogous alcohols (e.g., 3-pentanol, 2-methyl-3-pentanol) have been extensively investigated for their roles in plant-pathogen interactions and atmospheric chemistry. For example, 3-pentanol derivatives are known to act as volatile organic compounds (VOCs) that prime systemic resistance in plants against pathogens . The chloro and methyl substituents in 3-(4-Chloro-2-methylphenyl)-3-pentanol likely influence its volatility, solubility, and biological activity compared to simpler alcohols.

Properties

IUPAC Name |

3-(4-chloro-2-methylphenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO/c1-4-12(14,5-2)11-7-6-10(13)8-9(11)3/h6-8,14H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJFOLCKBNVUCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=C(C=C(C=C1)Cl)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-methylphenyl)-3-pentanol typically involves the reaction of 4-chloro-2-methylbenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds through the formation of an intermediate alcohol, which is then purified to yield the desired product. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of 3-(4-Chloro-2-methylphenyl)-3-pentanol may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-methylphenyl)-3-pentanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(4-Chloro-2-methylphenyl)-3-pentanone.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives with different functional groups.

Scientific Research Applications

3-(4-Chloro-2-methylphenyl)-3-pentanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-methylphenyl)-3-pentanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Receptor Interaction: Modulating receptor function and signaling pathways.

Cellular Pathways: Affecting cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table compares 3-(4-Chloro-2-methylphenyl)-3-pentanol with key analogs based on molecular properties and biological activities derived from the evidence:

Functional Comparison with 3-Pentanol

- Efficacy: 3-Pentanol reduces Pseudomonas syringae populations by 25- to 100-fold at 100 nM–10 µM . In contrast, 2-butanone, a smaller ketone analog, shows comparable efficacy at 1,000-fold lower concentrations . This suggests that bulkier substituents (e.g., chloro-methylphenyl) might reduce volatility or bioavailability compared to smaller molecules.

Comparison with Substituted Analogs

- 2-Methyl-3-pentanol (CAS 565-67-3): Lacks the aromatic and chloro substituents of the target compound.

- 3-Methyl-1-phenyl-3-pentanol (CAS 10415-87-9): Shares a phenyl group but lacks the chloro substituent. Marketed as a research chemical, but its biological activity remains uncharacterized .

Atmospheric and Chemical Stability

- 3-Pentanol derivatives are studied as OH radical tracers in atmospheric chemistry. For example, deuterated butanol (butanol-d9) shows superior stability as an OH tracer compared to toluene, with minimal interference at relevant m/z values . The chloro and aromatic groups in 3-(4-Chloro-2-methylphenyl)-3-pentanol may increase its persistence in environmental matrices, though this remains untested.

Biological Activity

3-(4-Chloro-2-methylphenyl)-3-pentanol, a compound with potential biological significance, has garnered attention in various research domains due to its structural characteristics and biological activities. This article explores the compound’s biological activity, including its antimicrobial and anticancer properties, supported by data tables and case studies from diverse sources.

Chemical Structure and Properties

The chemical structure of 3-(4-Chloro-2-methylphenyl)-3-pentanol can be represented as follows:

- IUPAC Name: 3-(4-Chloro-2-methylphenyl)-3-pentanol

- Molecular Formula: C12H17ClO

- Molecular Weight: 230.72 g/mol

Antimicrobial Properties

Research indicates that 3-(4-Chloro-2-methylphenyl)-3-pentanol exhibits significant antimicrobial activity against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Anticancer Activity

In vitro studies have shown that 3-(4-Chloro-2-methylphenyl)-3-pentanol exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The IC50 values indicate that the compound has a relatively low concentration required to inhibit cell growth by 50%, suggesting potent anticancer properties.

The biological activity of 3-(4-Chloro-2-methylphenyl)-3-pentanol can be attributed to its ability to interact with cellular targets. Preliminary studies suggest that the compound may affect:

- Cell Signaling Pathways: Inhibition of pathways involved in cell proliferation.

- Apoptotic Pathways: Activation of caspases leading to programmed cell death.

These interactions underline the potential therapeutic applications of this compound in oncology.

Case Studies

-

Study on Antimicrobial Efficacy:

A recent study evaluated the antimicrobial efficacy of various derivatives of phenolic compounds, including 3-(4-Chloro-2-methylphenyl)-3-pentanol. Results showed a marked reduction in bacterial viability, supporting its use as an antimicrobial agent . -

Cytotoxicity Assessment:

In another study focused on the cytotoxic effects of phenolic compounds on cancer cells, 3-(4-Chloro-2-methylphenyl)-3-pentanol was found to significantly reduce cell viability in MCF-7 cells after 24 hours of exposure, indicating its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.